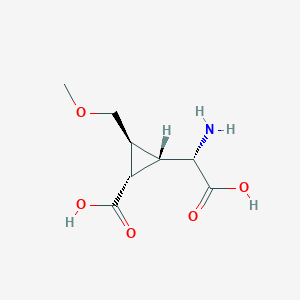![molecular formula C6H9NO5 B137052 (2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde CAS No. 127538-26-5](/img/structure/B137052.png)
(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde is a chemical compound that belongs to the family of amino acids. It is commonly known as DOPA aldehyde and is used in various scientific research applications. This compound has gained significant attention due to its unique biochemical and physiological effects, which have potential implications in the field of medicine and biotechnology.
Mécanisme D'action
((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde acts as a precursor for the synthesis of various neurotransmitters. It is converted to dopamine through the action of the enzyme L-aromatic amino acid decarboxylase (AADC). Dopamine is then further metabolized to norepinephrine and epinephrine. These neurotransmitters play a crucial role in the regulation of mood, behavior, and cognitive function.
Effets Biochimiques Et Physiologiques
((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine, norepinephrine, and epinephrine in the brain, which can improve mood, cognitive function, and behavior. It has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde has several advantages for lab experiments. It is readily available and can be synthesized using a relatively simple process. It is also stable and can be stored for extended periods without significant degradation. However, there are some limitations to its use in lab experiments. It is highly reactive and can undergo spontaneous oxidation, which can lead to the formation of unwanted byproducts. It is also sensitive to pH and temperature changes, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for the use of ((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde in scientific research. One potential application is in the development of new therapeutic agents for neurological disorders such as Parkinson's disease and depression. It can also be used as a tool for studying the role of neurotransmitters in various physiological and pathological processes. Furthermore, it can be used in the development of new methods for the synthesis of other amino acids and neurotransmitters.
Méthodes De Synthèse
((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde can be synthesized through a multi-step process starting from L-tyrosine. The first step involves the oxidation of L-tyrosine to L-DOPA, which is then converted to 3,4-dihydroxyphenylacetaldehyde (DOPAL) through a decarboxylation reaction. DOPAL is then oxidized to ((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde using an oxidizing agent such as sodium periodate.
Applications De Recherche Scientifique
((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde has been extensively used in scientific research for its potential applications in medicine and biotechnology. It has been studied for its role in the synthesis of various neurotransmitters such as dopamine, norepinephrine, and epinephrine. It has also been investigated for its potential use as a therapeutic agent for Parkinson's disease, depression, and other neurological disorders.
Propriétés
Numéro CAS |
127538-26-5 |
|---|---|
Nom du produit |
(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde |
Formule moléculaire |
C6H9NO5 |
Poids moléculaire |
175.14 g/mol |
Nom IUPAC |
(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C6H9NO5/c8-1-2(9)3-4(10)5(11)6(12)7-3/h1-5,9-11H,(H,7,12)/t2-,3+,4-,5-/m0/s1 |
Clé InChI |
FHKFDIXUQHBUAP-QTBDOELSSA-N |
SMILES isomérique |
C(=O)[C@@H]([C@@H]1[C@@H]([C@@H](C(=O)N1)O)O)O |
SMILES |
C(=O)C(C1C(C(C(=O)N1)O)O)O |
SMILES canonique |
C(=O)C(C1C(C(C(=O)N1)O)O)O |
Synonymes |
2-Pyrrolidineacetaldehyde,-alpha-,3,4-trihydroxy-5-oxo-,[2S-[2-alpha-(S*),3-alpha-,4-alpha-]]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



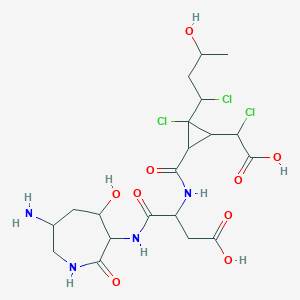
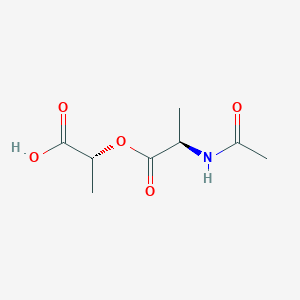
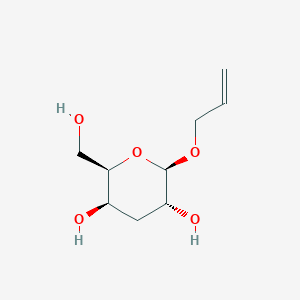
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)
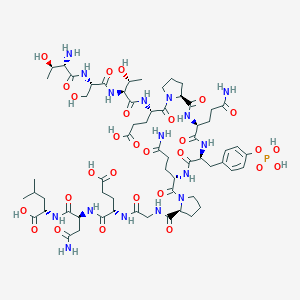
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
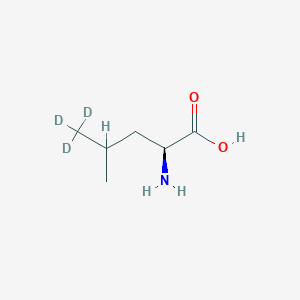
![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)
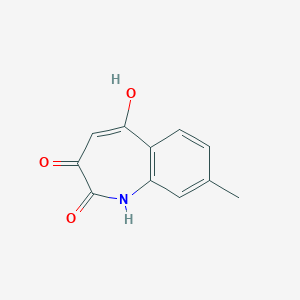
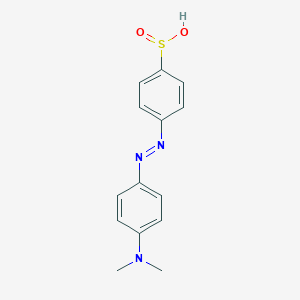
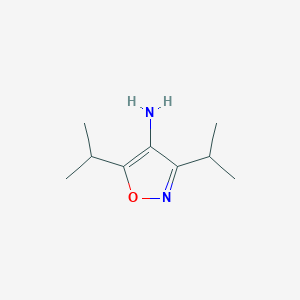
![(2S)-2-amino-5-[[(2R)-2-amino-3-[[3-(2-aminoethyl)-4,5-dioxo-1H-indol-7-yl]sulfanyl]propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B136992.png)
